

Structural comparison of elymoclavine and lysergol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elymoclavine*

Cat. No.: *B1202758*

[Get Quote](#)

A Structural Showdown: Elymoclavine vs. Lysergol

An in-depth guide for researchers and drug development professionals on the structural and spectroscopic distinctions between the ergoline alkaloids, **elymoclavine** and lysergol.

This guide provides a comprehensive comparison of the structural, spectroscopic, and receptor interaction profiles of **elymoclavine** and lysergol. Both are clavine alkaloids, sharing the fundamental ergoline ring system, yet they exhibit distinct properties stemming from a subtle difference in their chemical structures. This document aims to furnish researchers with the necessary data and methodologies to distinguish and characterize these two important compounds.

At a Glance: Chemical and Physical Properties

Elymoclavine and lysergol are isomers, sharing the same molecular formula ($C_{16}H_{18}N_2O$) and molecular weight (254.33 g/mol). The primary structural difference lies in the position of a double bond within the D-ring of the ergoline skeleton. In **elymoclavine**, the double bond is at the C8-C9 position, while in lysergol, it is at the C9-C10 position. This seemingly minor variation has significant implications for the molecule's overall geometry and its interaction with biological targets.

Property	Elymoclavine	Lysergol
Molecular Formula	$C_{16}H_{18}N_2O$	$C_{16}H_{18}N_2O$
Molecular Weight	254.33 g/mol [1] [2]	254.33 g/mol [3] [4]
Appearance	Off-white to beige crystalline powder [5]	Off-white to pale brown fine powder [4]
Melting Point	Not specified	>183°C (dec.) [4]
Systematic IUPAC Name	$[(6aR,10aR)-7\text{-methyl-}6,6a,8,10a\text{-tetrahydro-}4\text{H-}indolo[4,3\text{-fg}]quinolin-9\text{-yl}]methanol$ [2]	$[(6aR,9R)-7\text{-methyl-}6,6a,8,9\text{-tetrahydro-}4\text{H-indolo[4,3-fg]quinolin-9-yl}]methanol$ [3]

Unveiling the Structure: Spectroscopic Analysis

Spectroscopic techniques are paramount in distinguishing between these two isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms within a molecule. The differing position of the double bond in **elymoclavine** and lysergol results in distinct chemical shifts and coupling constants, particularly for the protons and carbons in the D-ring.

1H NMR Spectral Data (Predicted)

Proton	Elymoclavine (δ , ppm)	Lysergol (δ , ppm)
H-2	~7.2	~7.2
H-4	~6.8	~6.8
H-5	~6.9	~6.9
H-7	~2.5 (s)	~2.5 (s)
H-8	-	~3.5 (m)
H-9	~5.8 (br s)	~6.3 (br s)
H-10	~3.2 (m)	-
H-17 (CH ₂ OH)	~4.1 (s)	~3.6 (m)

¹³C NMR Spectral Data (Predicted)

Carbon	Elymoclavine (δ , ppm)	Lysergol (δ , ppm)
C-2	~121	~121
C-3	~110	~110
C-4	~119	~119
C-5	~124	~124
C-6	~135	~135
C-7	~43	~43
C-8	~138	~40
C-9	~125	~122
C-10	~35	~110
C-11	~128	~128
C-12	~108	~108
C-13	~139	~139
C-14	~129	~129
C-15	~58	~58
C-16	~62	~62
C-17 (CH ₂ OH)	~65	~65

Note: The predicted NMR data is based on general knowledge of similar ergoline alkaloids and may not represent exact experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both **elymoclavine** and lysergol will exhibit characteristic peaks for the N-H stretch of the indole ring, C-H stretches, and the O-H stretch of the alcohol group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different skeletal vibrations due to the placement of the double bond.

Characteristic IR Absorption Bands

Functional Group	Elymoclavine (cm ⁻¹)	Lysergol (cm ⁻¹)
O-H Stretch (alcohol)	~3400 (broad)	~3400 (broad)
N-H Stretch (indole)	~3250	~3250
C-H Stretch (aromatic)	~3100-3000	~3100-3000
C-H Stretch (aliphatic)	~2950-2850	~2950-2850
C=C Stretch (alkene)	~1650	~1640
C-O Stretch (alcohol)	~1050	~1040

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both **elymoclavine** and lysergol will show a molecular ion peak ($[M+H]^+$) at m/z 255, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be used for differentiation. For clavine-type alkaloids like lysergol, significant fragments at m/z 268, 251, and 225, which are characteristic of peptide ergot alkaloids, are notably absent.

Biological Activity: Receptor Interactions

Both **elymoclavine** and lysergol are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Their differing structures influence their binding affinities and functional activities at these receptors.

Receptor Binding Affinities (Ki, nM)

Receptor	Elymoclavine	Lysergol
Dopamine D ₂	Agonist action reported	Potent agonist
Serotonin 5-HT _{2a}	Interacts	Partial agonist/antagonist

Elymoclavine has been reported to have dopaminergic agonist action. Lysergol has been shown to act as a partial agonist and antagonist at 5-HT_{2a} receptors. The tetracyclic indolo[4,3-

fg]quinoline system is considered the primary pharmacophore responsible for the high affinity of these compounds for the 5-HT_{2a} receptor.

Experimental Protocols

Accurate characterization of **elymoclavine** and lysergol relies on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the alkaloid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

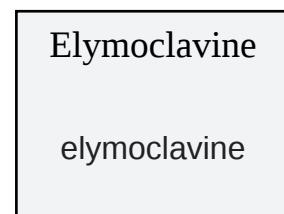
- Thoroughly grind 1-2 mg of the solid alkaloid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment prior to sample analysis.

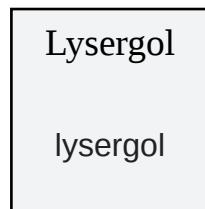
Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

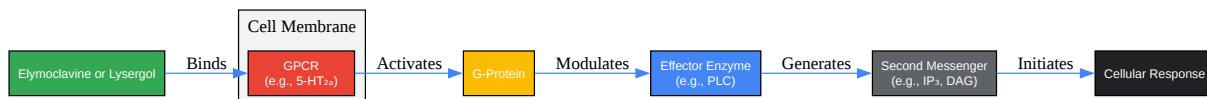

- Prepare a dilute solution of the alkaloid sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

Data Acquisition:

- Introduce the sample solution into the ESI source of a mass spectrometer.
- Acquire mass spectra in positive ion mode.
- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and inducing fragmentation.


Visualizing the Structures and Pathways

The following diagrams, generated using the DOT language, illustrate the chemical structures of **elymoclavine** and lysergol, as well as a simplified representation of their interaction with a G-protein coupled receptor.


[Click to download full resolution via product page](#)

Caption: Chemical structure of **elymoclavine**.

[Click to download full resolution via product page](#)

Caption: Chemical structure of lysergol.

[Click to download full resolution via product page](#)

Caption: Simplified G-protein coupled receptor signaling pathway for ergoline alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acnp.org [acnp.org]
- 2. "Analysis of Larkspur Alkaloids by FI-ESI-MS" by Dale R. Gardner, Stephen T. Lee et al. [digitalcommons.usu.edu]
- 3. utupub.fi [utupub.fi]

- 4. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Structural comparison of elymoclavine and lysergol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202758#structural-comparison-of-elymoclavine-and-lysergol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com